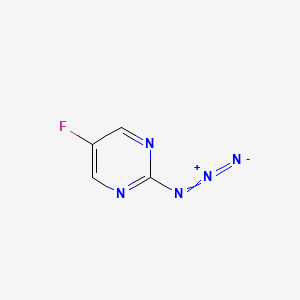

2-Azido-5-fluoropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSQBYZHSXHRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565662-46-5 | |

| Record name | 2-azido-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azido 5 Fluoropyrimidine and Its Analogs

Strategies for Introducing the Azido (B1232118) Group onto Pyrimidine (B1678525) Ring Systems

The introduction of an azido group onto a pyrimidine ring is a critical transformation in the synthesis of 2-azido-5-fluoropyrimidine. This is typically achieved through nucleophilic displacement reactions or by the conversion of an amino group via diazotransfer.

Nucleophilic Displacement Reactions with Azide (B81097) Sources

A prevalent method for synthesizing azidopyrimidines is through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with an azide source, most commonly sodium azide (NaN₃). tutorchase.com This reaction is a type of SNAr (nucleophilic aromatic substitution) reaction. The general mechanism involves the attack of the azide anion at the carbon atom bearing the leaving group, followed by the departure of the leaving group. tutorchase.com

The reactivity of the halopyrimidine substrate is a key factor. Electron-withdrawing groups on the pyrimidine ring can enhance the rate of nucleophilic substitution. For instance, the synthesis of this compound often starts from 2-chloro-5-fluoropyrimidine. The fluorine atom at the 5-position, being electron-withdrawing, facilitates the displacement of the chlorine atom at the 2-position by the azide ion.

The reaction conditions for these substitutions can vary. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the sodium azide and facilitate the reaction. tutorchase.commasterorganicchemistry.com The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the specific halopyrimidine. tutorchase.com

A study on the synthesis of 5′-azido-2′,5′-dideoxy-5-fluorouridine utilized a similar nucleophilic displacement strategy. informahealthcare.com While this is a nucleoside, the principle of substituting a leaving group with an azide remains the same. Another relevant example is the synthesis of various azidopyrimidines from their corresponding chloropyrimidines. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with sodium azide can lead to the formation of di-azido derivatives, although selective mono-substitution can often be achieved by controlling the reaction stoichiometry and conditions. researchgate.net

| Starting Material | Reagent | Product | Key Observations | Reference |

|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Sodium Azide (NaN₃) | This compound | Standard SNAr reaction. | tutorchase.comgoogle.com |

| 2,4-Dichloro-5-fluoropyrimidine | Sodium Azide (NaN₃) | 2-Azido-4-chloro-5-fluoropyrimidine or 2,4-Diazido-5-fluoropyrimidine | Product depends on stoichiometry and reaction conditions. | researchgate.net |

| Alkyl Halides | Sodium Azide (NaN₃) | Alkyl Azides | General method for forming C-N bonds via SN2 reaction. | masterorganicchemistry.com |

Diazotransfer Reactions from Amine Precursors

An alternative and powerful method for introducing an azide group is the diazotransfer reaction, which converts a primary amine to an azide. nih.gov This approach is particularly useful when the corresponding aminopyrimidine is more readily available than the halopyrimidine. The reaction typically involves a diazo-transfer reagent, which donates two nitrogen atoms to the amine.

Commonly used diazo-transfer reagents include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. nih.gov More recently, safer and more stable reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed. rsc.orgresearchgate.net The reaction is often carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. rsc.org

Research has shown that the conversion of aminopyrimidines to azidopyrimidines via diazotransfer can be challenging, especially for 2-aminopyrimidines. Studies on DNA-conjugated molecules indicated low conversion rates for 2-aminopyrimidine (B69317) (4%) compared to other aromatic amines. nih.gov This suggests that the electronic properties of the pyrimidine ring can significantly influence the efficiency of the diazotransfer reaction.

However, the development of new reagents continues to improve the scope of this reaction. For example, ADMP has been shown to be effective for a range of primary amines, offering high yields under metal-free conditions. rsc.orgresearchgate.net

| Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Imidazole-1-sulfonyl azide tetrafluoroborate | α-amino group in amino acids conjugated to DNA | Corresponding azide | Selective generation of azides. | nih.gov |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Primary amines | Organic azides | Safe, stable, crystalline reagent; high yields. | rsc.orgresearchgate.net |

Ring Closure Approaches Incorporating Azide Functionality

Ring-closing reactions represent a fundamental strategy in the synthesis of heterocyclic compounds, including pyrimidines. wikipedia.org In some instances, the azide functionality can be incorporated during the ring formation process itself. This de novo synthesis involves constructing the pyrimidine ring from acyclic precursors that already contain the necessary atoms, including the azide group or a precursor that can be readily converted to an azide.

While less common for the direct synthesis of this compound, ring closure methods are crucial for building the core pyrimidine scaffold. For example, the reaction of a compound containing an azide group with other reagents can lead to the formation of a pyrimidine ring. However, the search results did not provide a specific example of a ring closure reaction that directly yields this compound. It is more common to first synthesize the fluorinated pyrimidine ring and then introduce the azide group.

It's worth noting the existence of the azide-tetrazole equilibrium. In some heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. researchgate.netbeilstein-journals.org This is a type of ring-chain tautomerism. For instance, 2-azidopyrimidines can be in equilibrium with tetrazolo[1,5-a]pyrimidines. beilstein-journals.org This equilibrium can be influenced by factors such as the solvent and the substituents on the pyrimidine ring.

Methodologies for Fluorine Incorporation into Pyrimidine Structures

The introduction of a fluorine atom, particularly at the 5-position of the pyrimidine ring, is a key step in the synthesis of this compound and is crucial for the biological activity of many fluoropyrimidine derivatives.

De Novo Synthesis Routes for 5-Fluoropyrimidine (B1206419) Scaffolds

The de novo synthesis of the 5-fluoropyrimidine ring involves constructing the heterocyclic system from acyclic precursors where the fluorine atom is already present. This approach ensures the regioselective placement of the fluorine atom.

A classic example is the synthesis of 5-fluorouracil (B62378) (5-FU), a widely used anticancer drug. nih.gov The original synthesis by Heidelberger and co-workers involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates. nih.gov This method builds the pyrimidine ring with the fluorine atom already incorporated at the desired position.

Similarly, other fluorinated building blocks can be used in condensation reactions to form the 5-fluoropyrimidine core. For example, the reaction of fluorinated β-arylidene malononitriles with α,β-bifunctional reagents has been used to synthesize various fluorine-substituted pyrimidine derivatives. scirp.org These methods provide a reliable way to access the 5-fluoropyrimidine scaffold, which can then be further functionalized, for instance, by introducing an azido group at the 2-position.

The de novo synthesis pathway is a cornerstone of pyrimidine chemistry and is essential for producing a wide range of fluorinated pyrimidines for various applications. researchgate.netnih.govnih.govmedscape.comasm.org

Post-Synthetic Fluorination Strategies on Pyrimidine Derivatives

Post-synthetic fluorination involves introducing the fluorine atom onto a pre-existing pyrimidine ring. This can be a more challenging approach due to the often harsh conditions required for C-H fluorination and potential issues with regioselectivity.

Direct fluorination of pyrimidines can be achieved using reagents like elemental fluorine (F₂) or other electrophilic fluorinating agents. However, these reactions can be aggressive and may lead to multiple fluorinations or degradation of the starting material.

A more controlled method involves the use of reagents like silver(II) fluoride (B91410) (AgF₂). Research has shown that AgF₂ can be used for the C-H fluorination of some substituted pyrimidines. However, the success of this reaction is highly dependent on the substituents present on the pyrimidine ring. Electron-withdrawing groups can deactivate the ring towards electrophilic fluorination. acs.org

Another strategy is nucleophilic fluorination, where a leaving group on the pyrimidine ring is displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This is essentially the reverse of the nucleophilic displacement used to introduce the azide group. However, the direct displacement of a leaving group by fluoride can be difficult due to the low nucleophilicity of the fluoride ion in many solvents.

The synthesis of 2'-deoxy-2'-β-fluoro-4'-azido-5-fluorouridine involved the synthesis of the 5-fluorouracil base first, which was then coupled to a modified sugar moiety. researchgate.net This highlights that for complex molecules, it is often more practical to start with a pre-fluorinated pyrimidine core.

Convergent and Divergent Synthesis of this compound Nucleoside and Nucleotide Analogs

Synthesis via Azido-Modified Sugar Moieties

The introduction of an azido group into the sugar moiety is a key strategy for producing modified nucleosides. nih.gov This functional group is valuable not only for its electronic properties, which can influence sugar conformation and biological activity, but also as a versatile handle for further chemical modifications, such as bio-conjugation via click chemistry or reduction to an amine. nih.govd-nb.infomdpi.com

A divergent approach to synthesizing these analogs involves the modification of a pre-formed nucleoside. For instance, a series of 2′-deoxy-4′-azido nucleosides demonstrated potent anti-HIV activity, representing the first analogs with an azido group at a position other than 3' to show such efficacy. nih.gov The key step in the synthesis of these 4'-azido analogues was the stereo- and regioselective addition of iodine azide to a 4'-unsaturated nucleoside precursor. researchgate.net Another common divergent method is the conversion of a primary alcohol, such as the 5'-hydroxyl group of a ribonucleoside, into an azide. A one-pot reaction can be employed where protected ribonucleosides are treated with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and an excess of sodium azide (NaN₃) in an anhydrous solvent like dimethylformamide (DMF) to yield the corresponding 5'-azido-5'-deoxyribonucleosides in high yields. mdpi.com

While many reported syntheses are divergent, the general principles allow for convergent approaches where the sugar is first functionalized with an azide and then coupled to the pyrimidine base. The ribose component can be prepared for the introduction of an azido group at virtually any carbon atom, although this may require a number of protecting group steps. d-nb.info

Table 1: Example of a Divergent Synthesis for 5'-Azido-5'-deoxyribonucleosides mdpi.com

| Starting Material (Protected Nucleoside) | Reagents | Conditions | Product |

|---|---|---|---|

| Protected Uridine | PPh₃, CBr₄, NaN₃ | Anhydrous DMF, 90 °C | 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine |

| Protected Guanosine | PPh₃, CBr₄, NaN₃ | Anhydrous DMF, 90 °C | 5'-Azido-N2-isobutyryl-2',3'-O-isopropylidene-5'-deoxyguanosine |

| Protected Cytidine (B196190) | PPh₃, CBr₄, NaN₃ | Anhydrous DMF, 90 °C | 5'-Azido-N4-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine |

| Protected Adenosine | PPh₃, CBr₄, NaN₃ | Anhydrous DMF, 90 °C | 5'-Azido-N6-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine |

Synthesis via Fluorinated Pyrimidine Bases

The convergent synthesis of fluorinated nucleosides, including those with a 5-fluoropyrimidine base, is a widely used and versatile method. nih.gov This approach involves the N-glycosylation reaction, which couples a fluorinated nucleobase with a suitably protected and activated sugar derivative. nih.govcardiff.ac.uk

A common method for this coupling is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, where the heterocyclic base (e.g., 5-fluorouracil) is silylated to enhance its solubility and nucleophilicity before being reacted with a protected sugar halide or acetate. nih.govresearchgate.net For example, the synthesis of 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine was achieved by reacting a silylated 5-fluorouracil with 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside that had been activated by bromination. researchgate.net The use of benzoyl-protected furanose sugars in Vorbrüggen glycosylations is particularly advantageous as the neighboring group participation of the C-2 benzoyl group typically ensures high stereoselectivity for the desired β-anomer, which is crucial for biological activity. nih.gov

This convergent strategy is fundamental in the synthesis of numerous clinically important nucleoside analogs, as it allows for the combination of various modified sugars with diverse heterocyclic bases. cardiff.ac.uk

Table 2: General Scheme for Convergent Synthesis of Fluorinated Nucleosides nih.govcardiff.ac.uk

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Activation of Fluorinated Base | Silylation (e.g., with HMDS, (NH₄)₂SO₄) |

| 2 | Preparation of Sugar Moiety | Protection of hydroxyl groups (e.g., benzoyl, acetyl); activation of anomeric carbon (e.g., bromination) |

| 3 | Glycosylation (Coupling) | Lewis acid catalyst (e.g., SnCl₄, TMSOTf) in an inert solvent |

| 4 | Deprotection | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) to remove acyl protecting groups |

Phosphorylation and Phosphoramidation Strategies for Nucleotide Analogs

For nucleoside analogs to exert their biological activity, they must typically be converted intracellularly into their corresponding mono-, di-, and triphosphate forms. nih.gov This phosphorylation is a critical activation step, often catalyzed by cellular nucleoside and nucleotide kinases. nih.govnih.gov The initial phosphorylation to the monophosphate is frequently the rate-limiting step. nih.gov

Chemical synthesis provides direct access to these active nucleotide analogs or to prodrugs designed to improve delivery and bypass reliance on inefficient enzymatic activation. Phosphoramidates are a prominent class of prodrugs that mask the initial phosphate (B84403) group, enhancing cell permeability and releasing the monophosphate intracellularly.

A well-established method for synthesizing phosphoramidates involves the phosphorylation of the parent nucleoside followed by reaction with an amine. For instance, a series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were synthesized by first treating the nucleoside with 4-chlorophenyl phosphoroditriazolide, followed by the addition of a specific amine. researchgate.net This approach has been effective for generating libraries of nucleotide prodrugs for biological screening. researchgate.net

Enzymatic synthesis offers an alternative, highly selective route to nucleoside triphosphates (NTPs). mdpi.com A common strategy involves a two-enzyme system where a nucleoside kinase (NK) first catalyzes the formation of the nucleoside monophosphate (NMP), and then a polyphosphate kinase (PPK) converts the NMP directly to the NTP. mdpi.com

Table 3: Chemical Synthesis of 3'-Azido-2',3'-dideoxy-5-fluorouridine Phosphoramidates researchgate.net

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Activation | 4-chlorophenyl phosphorodichloridate + 1H-1,2,4-Triazole | 4-chlorophenyl phosphoroditriazolide | Creates the phosphorylating agent. |

| 2. Phosphorylation | 3'-azido-2',3'-dideoxy-5-fluorouridine + 4-chlorophenyl phosphoroditriazolide | Phosphorylated intermediate | Attaches the phosphate moiety to the nucleoside. |

| 3. Amination | Phosphorylated intermediate + Amine (e.g., ethylamine, propargylamine) | 4-chlorophenyl N-alkyl phosphoramidate (B1195095) derivative | Forms the final phosphoramidate prodrug. |

Synthesis of Intermediates for this compound Assembly

One of the most crucial intermediates is 5-fluorouracil (5-FU). A common industrial synthesis involves the fluorination of uracil (B121893). unimi.it An alternative route starts from the less expensive orotic acid (vitamin B13), which undergoes fluorination with fluorine gas and trifluoroacetic acid to furnish 5-fluoroorotic acid. nih.gov This intermediate is then decarboxylated upon heating to produce 5-FU on a gram scale. nih.gov Another approach involves building the ring from simpler, non-cyclic precursors. For example, 5-fluorocytosine (B48100) can be synthesized in five steps from chloroacetamide, proceeding through fluoroacetonitrile (B113751) and a key (Z)-2-cyano-2-fluoroethenolate intermediate, avoiding chromatographic purification. vcu.edu

For coupling reactions, particularly those requiring a good leaving group at the C2 and C4 positions, multi-halogenated pyrimidines are essential. 2,4-Dichloro-5-fluoropyrimidine is a versatile intermediate that can be prepared from 5-fluorouracil by treatment with a chlorinating agent like phosphoryl chloride. unimi.itresearchgate.net This dichlorinated compound allows for sequential and selective substitution reactions. The chlorine at C4 is generally more reactive than the one at C2, allowing for the introduction of different groups at these positions. The 2-azido functionality can be installed via nucleophilic substitution of the C2 chlorine atom using an azide salt, such as sodium azide (NaN₃). mdpi.com

Table 4: Selected Synthetic Intermediates and Their Preparation

| Intermediate | Starting Material | Key Reagents/Reaction | Reference |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Orotic Acid | 1. F₂, CF₃COOH; 2. Heat (Decarboxylation) | nih.gov |

| 5-Fluorocytosine (5-FC) | Chloroacetamide | Multi-step synthesis via fluoroacetonitrile | vcu.edu |

| 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | Phosphoryl chloride (POCl₃) | unimi.it |

| This compound (conceptual) | 2-Chloro-5-fluoropyrimidine derivative | Nucleophilic substitution with Sodium Azide (NaN₃) | mdpi.com |

Chemical Transformations and Derivatization Strategies of 2 Azido 5 Fluoropyrimidine

Reduction of the Azido (B1232118) Moiety to Amine Derivatives

The azido group of 2-azido-5-fluoropyrimidine can be efficiently reduced to a primary amine, providing a key intermediate for further functionalization. This transformation unlocks a different set of chemical reactions, expanding the synthetic utility of the pyrimidine (B1678525) scaffold.

The Staudinger reaction is a classic and mild method for the reduction of azides to amines using phosphines, such as triphenylphosphine (B44618). nih.govwikipedia.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine (B1218219) oxide byproduct. sigmaaldrich.comwikipedia.org This method is highly chemoselective and tolerates a wide variety of functional groups. sigmaaldrich.com

The Staudinger ligation is a modification of this reaction that results in the formation of a stable amide bond. numberanalytics.comsigmaaldrich.com This has proven to be a powerful tool for bioconjugation. numberanalytics.com While the classic Staudinger reduction yields a primary amine, other reduction methods can also be employed. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst can effectively reduce the azido group. dissertationtopic.net

A general representation of the Staudinger reduction is as follows:

This compound + PPh₃ → [Iminophosphorane intermediate] --(H₂O)--> 2-Amino-5-fluoropyrimidine + Ph₃PO

The resulting 2-amino-5-fluoropyrimidine is a valuable intermediate for a variety of chemical transformations. chemimpex.com The amino group can act as a nucleophile, participating in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. nih.gov This allows for the introduction of a wide range of substituents at the 2-position of the pyrimidine ring, enabling the synthesis of diverse compound libraries for drug discovery and other applications. chemimpex.comnih.gov

For example, the amino group can be acylated with acetic anhydride (B1165640) to form the corresponding acetamido derivative. dissertationtopic.net Furthermore, the 2-amino-5-fluoropyrimidine scaffold can be incorporated into larger molecules through coupling reactions, making it a key building block in the synthesis of biologically active compounds. mdpi.comnih.govsmolecule.com

Table 2: Chemical Transformations of 2-Amino-5-fluoropyrimidine

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Modifications at the Fluorine Position and Pyrimidine Ring System

The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the fluorine atom, the azido group, and the pyrimidine nitrogens, render the heterocyclic core susceptible to a variety of chemical transformations. These modifications are crucial for synthesizing a diverse library of derivatives for various applications. The derivatization strategies primarily focus on reactions at the fluorine-substituted carbon, other positions on the pyrimidine ring, and transformations involving the azido substituent.

Exploration of Halogenation Reactions and Pathways

The C-F bond in fluorinated aromatic systems is exceptionally strong, making direct substitution of the fluorine atom in this compound via halogenation a challenging and less-documented transformation. Research on fluoropyrimidines generally indicates that the fluorine atom is more likely to influence the regioselectivity of reactions at other sites rather than being displaced itself.

However, halogenation of the pyrimidine ring at other positions is a known synthetic strategy for creating versatile intermediates. For instance, studies on uracil (B121893) and its nucleoside derivatives have demonstrated that halogenation at the C-5 position can proceed efficiently under mild conditions. One notable pathway involves the reaction of a uracil derivative with an electrophilic halogen source (like N-chlorosuccinimide or N-bromosuccinimide) in the presence of sodium azide (B81097). This reaction proceeds through a 5-halo-6-azido-5,6-dihydro intermediate, which subsequently eliminates hydrazoic acid (HN₃) to yield the 5-halogenated product. researchgate.net While this specific reaction applies to a different pyrimidine system (uracil), it highlights a potential role for azido groups in mediating halogenation reactions on the pyrimidine core.

In the context of this compound, synthetic strategies would more commonly involve introducing halogens at the C4 or C6 positions if they were unsubstituted, or by converting other functional groups at these positions into halogens to prepare for subsequent cross-coupling reactions. Electron-deficient heteroaryl chlorides, such as 2,4-dichloropyrimidines, are known to be sufficiently reactive for successful cross-coupling, underscoring the synthetic utility of halogenated pyrimidine intermediates. researchgate.net

| Reaction Type | Reagents | Intermediate | Outcome on Related Systems | Reference |

| C-5 Halogenation | N-halosuccinimide, NaN₃ | 5-halo-6-azido-5,6-dihydro-uracil | Formation of 5-halouracil derivatives | researchgate.net |

| Cross-Coupling | Grignard reagents, Fe/Co/Ni/Pd catalyst | N/A | C-C bond formation on halogenated pyrimidines | researchgate.net |

Regioselective Derivatization of the Pyrimidine Core

Regioselective derivatization of the this compound core allows for precise structural modifications, leading to compounds with tailored properties. The primary sites for these transformations are the C2-position bearing the azido group and the activated C4/C6 positions of the pyrimidine ring.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-deficient nature of the pyrimidine ring, enhanced by the azido and fluoro substituents, makes it a prime candidate for Nucleophilic Aromatic Substitution (S_N_Ar) reactions. While the C-F bond is strong, the azido group at the C2 position can act as a leaving group. Studies on analogous systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, have shown that the azido group at a position equivalent to C4 (or C2) of pyrimidine can be selectively displaced by various nucleophiles. mdpi.comnih.gov

These reactions typically proceed with N-, O-, and S-based nucleophiles, affording a range of substituted pyrimidines in moderate to excellent yields. The substitution with N- and S-nucleophiles often results in high yields (47% to 98%), whereas reactions with O-nucleophiles can be less efficient (20-32%) due to competing side reactions like hydrolysis. mdpi.comnih.gov This strategy provides a direct pathway to introduce diverse functional groups at the C2 position of the pyrimidine core.

1,3-Dipolar Cycloaddition of the Azido Group

The azido group at the C2 position is a versatile functional handle for derivatization via 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". masterorganicchemistry.com This reaction allows for the regioselective formation of a stable 1,2,3-triazole ring, linking the pyrimidine core to another molecular fragment.

The reaction can be performed under various conditions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction with terminal alkynes yields 1,4-disubstituted triazoles. The process is robust and has been successfully applied to various azidopyrimidines. mdpi.comlookchem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes and proceeds readily under physiological conditions, making it suitable for bioconjugation applications. fiu.edu

These cycloaddition reactions are powerful tools for creating complex molecules by covalently linking the this compound scaffold to other chemical entities, such as peptides, sugars, or fluorescent labels. lookchem.comfiu.edu

| Reaction | Reagents | Product Type | Key Features | Reference |

| S_N_Ar | N-, O-, S-nucleophiles (e.g., amines, alcohols, thiols) | 2-Substituted-5-fluoropyrimidines | Selective displacement of the C2-azido group | mdpi.comnih.gov |

| CuAAC | Terminal alkyne, Cu(I) catalyst (e.g., CuSO₄/ascorbate) | 1-(5-Fluoro-pyrimidin-2-yl)-4-substituted-1,2,3-triazole | High efficiency, regioselective, forms 1,4-isomer | mdpi.comlookchem.com |

| SPAAC | Strained cyclooctyne (B158145) (e.g., DBCO, MFCO) | 1-(5-Fluoro-pyrimidin-2-yl)-1,2,3-triazole derivative | Copper-free, rapid, biocompatible conditions | fiu.edu |

Research Applications and Mechanistic Insights of 2 Azido 5 Fluoropyrimidine Analogs

Development and Utilization of Azido-Fluoropyrimidines as Biochemical Probes

The unique structure of azido-fluoropyrimidine analogs makes them highly suitable for development as biochemical probes. The azide (B81097) group serves as a versatile chemical handle for bioorthogonal reactions, while the fluoropyrimidine core mimics endogenous nucleobases, allowing for metabolic integration into biological systems.

Fluorescent Probes for Cellular Imaging and Tracking in Research Models

Azido-fluoropyrimidine derivatives are valuable precursors for creating fluorescent probes for live-cell imaging. The azide moiety itself is not fluorescent but provides a specific reaction site for "click chemistry." activemotif.com This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the covalent attachment of a fluorescent dye that has a corresponding alkyne group. medchem101.comnih.gov

This two-step labeling strategy offers significant advantages:

Metabolic Labeling : Small azido-pyrimidine nucleoside analogs can be fed to cells and incorporated into newly synthesized DNA or RNA by the cell's own metabolic machinery. nih.govresearchgate.net

Low Perturbation : The small size of the azide group minimizes structural disruption to the biomolecules and cellular processes being studied, a common issue with probes that are directly labeled with bulky fluorophores. medchem101.com

Targeted Visualization : After incorporation, an alkyne-modified fluorescent dye (e.g., Alexa Fluor or Chromeo dyes) is introduced. activemotif.comnih.govthermofisher.com The click reaction selectively tags the azide-modified biomolecules, enabling the visualization and tracking of processes like DNA replication, RNA synthesis, and their localization within cellular compartments. researchgate.netrsc.org For instance, azide-modified probes have been designed to become fluorescent only under specific cellular conditions, such as hypoxia, allowing for the tracking of changes in intracellular oxygen levels within specific organelles like the nucleus and mitochondria. rsc.org

Photoaffinity Labeling for Target Identification Studies in Biological Systems

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within a complex biological sample. nih.govenamine.net Aryl azides, a class to which 2-azido-5-fluoropyrimidine belongs, are a traditional type of photoreactive group used in PAL. enamine.netescholarship.org

The process involves these key steps:

Probe Design : An azido-fluoropyrimidine analog is designed to bind to a specific protein target or class of targets.

Photoactivation : Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate. escholarship.org

Covalent Cross-linking : This reactive nitrene rapidly forms a stable, covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the interacting protein. mdpi.comnih.gov

Target Identification : The tagged protein can then be identified using methods like mass spectrometry. To facilitate this, PAL probes often include a second handle, such as a biotin (B1667282) tag for affinity purification or a clickable alkyne group for fluorescent visualization after cross-linking. nih.govmdpi.com

A notable example is the synthesis of 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), a photoactive analog that can be enzymatically incorporated into DNA. This photoactive DNA can then be used to cross-link and identify specific DNA-binding proteins, such as the lac repressor. nih.gov This approach allows for the precise mapping of small molecule-protein and protein-nucleic acid interactions directly within a biological context. escholarship.orgnih.gov

Table 1: Applications of Azido-Pyrimidine Analogs as Biochemical Probes

| Probe Type | Application | Mechanism | Example Compound/Analog |

|---|---|---|---|

| Fluorescent Probe Precursor | Cellular Imaging & Tracking | Metabolic incorporation followed by bioorthogonal click chemistry with a fluorescent alkyne dye. medchem101.comresearchgate.net | 5-Azidomethyl Uridine (5-AmU) nih.gov |

| Photoaffinity Label (PAL) | Target Identification | UV-induced conversion of the azide to a reactive nitrene, leading to covalent cross-linking with binding partners. escholarship.orgnih.gov | 5-Azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) nih.gov |

| Bioconjugation Handle | Molecular Functionalization | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition for attaching various molecules (biotin, fluorophores, etc.). nih.govnih.gov | N-azidoacetylgalactosamine thermofisher.com |

Bioconjugation Strategies for Molecular Labeling and Functionalization

The azide group on the fluoropyrimidine scaffold is an ideal functional group for bioconjugation via click chemistry. medchem101.com This set of reactions is known for its high efficiency, selectivity, and biocompatibility, as the azide and alkyne groups are inert to most biological molecules. nih.govlumiprobe.com

Key strategies include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common click reaction, where a copper(I) catalyst facilitates the rapid and high-yield formation of a stable triazole linkage between an azide and a terminal alkyne. nih.gov This method is widely used for labeling biomolecules in fixed cells or cell lysates. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cellular toxicity associated with the copper catalyst, SPAAC uses a strained cyclooctyne (B158145) (like DIBO or DBCO) that reacts spontaneously with azides. nih.govthermofisher.com This has enabled the application of click chemistry for labeling and imaging biomolecules in living cells and even whole organisms. nih.govnih.gov

These bioconjugation methods allow researchers to attach a wide array of functional tags to azido-fluoropyrimidine-labeled biomolecules, including affinity tags like biotin for purification, fluorophores for imaging, or drug molecules for targeted delivery. nih.govnih.gov

Insights into Biochemical Pathways and Enzyme Interactions

Modified pyrimidines, including azido-fluoro variants, serve as powerful tools for dissecting biochemical pathways and studying enzyme mechanisms due to their ability to act as mimics or inhibitors of their natural counterparts.

Investigating Nucleoside Metabolic Pathways via Modified Pyrimidines

Fluoropyrimidines are classic antimetabolite drugs whose mechanisms are deeply intertwined with nucleoside metabolism. nih.gov Analogs of this compound can be utilized to probe these same pathways. When introduced to cells, these modified nucleosides are often recognized and processed by the enzymes of the pyrimidine (B1678525) salvage pathway. nih.govasm.org

The process generally follows these steps:

Uptake and Activation : The cell imports the modified nucleoside. Enzymes like uridine-cytidine kinase or thymidine (B127349) kinase can phosphorylate the analog, converting it into its nucleotide form. nih.govnih.gov

Metabolic Incorporation : The resulting modified nucleotide triphosphate (e.g., an analog of UTP or TTP) can be incorporated into nascent RNA or DNA strands by polymerases. nih.govmdpi.com

Probing and Analysis : The presence of the azido- or fluoro- modification within the nucleic acids allows for tracking and analysis. The azide handle can be used for "click" labeling to visualize RNA/DNA synthesis, while the fluorine atom can perturb function, helping to identify key metabolic steps. nih.govnih.gov

Studies using such analogs have provided critical information on RNA trafficking and turnover, the impact of cellular stress on nucleic acid localization, and the mechanisms of drug resistance related to metabolic enzymes. nih.govaacrjournals.orgnih.gov

Mechanistic Studies of Enzyme Inhibition by Pyrimidine Analogs (e.g., Kinases, Synthases, Reverse Transcriptase)

Pyrimidine analogs are well-established as inhibitors of a wide range of enzymes crucial for cell growth and replication. The fluorine atom at the C5 position, as seen in the well-known drug 5-fluorouracil (B62378) (5-FU), is particularly important for the inhibition of key enzymes in nucleotide synthesis. medscape.comnih.gov

Thymidylate Synthase (TS) : The primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase. nih.govpan.pl After intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), the analog forms a stable covalent complex with the enzyme, blocking the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA production. mdpi.compharmgkb.org

Kinases : Modified pyrimidines can be designed to target various kinases. For example, pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. medscape.com

Reverse Transcriptase (RT) : A significant number of pyrimidine analogs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. mdpi.com These compounds bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. mdpi.comacs.orgwits.ac.za The structural diversity of pyrimidine analogs allows for the design of NNRTIs that are potent against wild-type and drug-resistant HIV strains. mdpi.comacs.org

Table 2: Examples of Enzyme Inhibition by Pyrimidine Analogs

| Enzyme | Inhibitor Class/Example | Mechanism of Action | Reported IC₅₀ / EC₅₀ |

|---|---|---|---|

| Thymidylate Synthase (TS) | Fluoropyrimidines (e.g., FdUMP) | Forms a stable covalent complex with the enzyme, blocking dTMP synthesis. mdpi.compharmgkb.org | Varies by cell line/conditions |

| HIV-1 Reverse Transcriptase (RT) | Thiophene[3,2-d]pyrimidine derivatives | Allosteric binding to the NNRTI binding pocket, inhibiting polymerase activity. mdpi.com | 0.042 µM to 7.530 µM mdpi.com |

| HIV-1 Reverse Transcriptase (RT) | Pyrimidine thioethers | Inhibition of wild-type and mutant RT enzymes. acs.org | As low as 66 nM acs.org |

| Thymidine Kinase 1 (TK1) | 5-Fluorodeoxyuridine (FdUrd) | Acts as a substrate, competing with natural nucleosides. researchgate.net | Kₘ = 2.2 µM researchgate.net |

Interactions with Nucleic Acid Synthesis and Processing (DNA/RNA)

Analogs of this compound are designed as nucleoside analogs that can interfere with the synthesis and processing of DNA and RNA. researchgate.netfrontiersin.org These compounds often mimic naturally occurring nucleosides and can be incorporated into growing nucleic acid chains by viral or cellular polymerases. frontiersin.orgmdpi.com Once incorporated, their modified structure can lead to the termination of DNA or RNA synthesis. frontiersin.org

For example, the presence of an azido (B1232118) group at the 3' position of the sugar moiety, as seen in zidovudine (B1683550) (AZT), prevents the formation of a phosphodiester bond, which is crucial for the elongation of the nucleic acid chain. frontiersin.org This mechanism is a key strategy in the development of antiviral agents, particularly against retroviruses like HIV. frontiersin.orgnih.gov

Furthermore, the fluorine substitution on the pyrimidine base can alter the electronic properties and base-pairing capabilities of the nucleoside. researchgate.net Metabolites of 5-fluorouracil, a related compound, can be incorporated into both DNA and RNA, leading to interference with nucleic acid synthesis, repair, and function. frontiersin.orgresearchgate.net Specifically, the incorporation of fluorinated nucleotides can inhibit crucial enzymes like thymidylate synthase, which is involved in the de novo synthesis of deoxythymidine monophosphate, a necessary precursor for DNA replication. frontiersin.org

Prodrug Design Principles Incorporating Azido-Fluoropyrimidine Scaffolds

Prodrug design is a strategic approach in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. fiveable.meresearchgate.net This involves chemically modifying a pharmacologically active compound to form an inactive derivative that, after administration, undergoes biotransformation to release the active drug. researchgate.netcentralasianstudies.org For azido-fluoropyrimidine scaffolds, this strategy aims to enhance properties like bioavailability, tissue targeting, and to minimize premature metabolism and toxicity. mdpi.commdpi.com

Masking Strategies for Modulating Pharmacokinetic Profiles in Research Models

Masking the functional groups of this compound analogs is a key strategy to modulate their pharmacokinetic profiles. researchgate.net This can involve the attachment of a promoiety, a carrier molecule that is cleaved off in vivo. clinmedjournals.org The choice of promoiety can influence the drug's solubility, lipophilicity, and membrane permeability. researchgate.netebrary.net

For instance, ester or carbamate (B1207046) linkages can be used to mask polar hydroxyl or amine groups, thereby increasing the lipophilicity of the compound. ebrary.netnih.gov This enhanced lipophilicity can improve oral absorption and penetration across biological membranes, such as the blood-brain barrier. rsc.org The specific promoiety can be designed to be cleaved by enzymes that are abundant in the target tissue, leading to site-specific drug release. researchgate.net

Table 1: Examples of Masking Strategies in Prodrug Design

| Prodrug Strategy | Masking Moiety | Desired Outcome | Reference |

| Esterification | Pivaloyloxyethyl | Increased lipophilicity, enhanced absorption | ebrary.net |

| Carbamate Formation | Ethyl carbamate | Improved oral absorption of polar drugs | fiveable.me |

| Azo Linkage | Sulfapyridine | Colon-specific drug delivery | nih.govnih.gov |

| N-oxidation | Oxygen | Bioreductive activation in hypoxic conditions | nih.gov |

Chemical and Enzymatic Activation Mechanisms of Prodrugs for Controlled Release

The controlled release of the active drug from its prodrug form is achieved through specific chemical or enzymatic activation mechanisms. researchgate.netcentralasianstudies.org These mechanisms are designed to be triggered by the physiological conditions or enzymatic activity present at the target site. mdpi.comsciensage.info

Enzymatic Activation: This is the most common mechanism for prodrug activation. creative-proteomics.com Enzymes such as esterases, phosphatases, and cytochrome P450s are often utilized to cleave the promoiety from the parent drug. researchgate.netcreative-proteomics.com For example, capecitabine, a prodrug of 5-fluorouracil, undergoes a three-step enzymatic conversion involving carboxylesterase, cytidine (B196190) deaminase, and thymidine phosphorylase to release the active drug preferentially in tumor tissues where thymidine phosphorylase levels are often elevated. mdpi.comclinmedjournals.org

Chemical Activation: This can be triggered by changes in the physiological environment, such as pH or redox potential. mdpi.com For instance, prodrugs can be designed to be stable at physiological pH but to hydrolyze and release the active drug in the acidic microenvironment of tumors. mdpi.com Another approach is the design of bioreductive prodrugs that are activated under hypoxic conditions, which are often found in solid tumors. nih.gov The reduction of an azido group to an amine can trigger a cascade reaction leading to the release of the active drug. nih.gov

The design of these activation mechanisms is crucial for achieving site-specific drug delivery, which can enhance therapeutic efficacy while reducing systemic toxicity. researchgate.netrsc.org

Applications in Nucleic Acid Technologies

The unique chemical properties of this compound analogs make them valuable tools in various nucleic acid technologies. rsc.orgnih.gov The azido group serves as a versatile chemical handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific attachment of various functional molecules to the nucleic acid. nih.govmdpi.com

Integration into siRNA and Oligonucleotide Constructs for Functional Studies

This compound analogs can be incorporated into small interfering RNAs (siRNAs) and other oligonucleotides to study their function and mechanism of action. nih.govmdpi.com Chemical modifications are often necessary to improve the stability, delivery, and efficacy of therapeutic oligonucleotides. escholarship.orgnih.gov

The introduction of a 2'-azido modification into an siRNA duplex has been shown to be compatible with the RNA interference (RNAi) machinery. nih.gov These modified siRNAs can still effectively silence their target genes. nih.gov The azido group can then be used to attach imaging agents or other probes to track the siRNA's cellular uptake, localization, and interaction with the RNA-induced silencing complex (RISC). nih.govcsic.es

Furthermore, the fluorine atom can act as a sensitive NMR probe to study the structure and dynamics of the oligonucleotide. nih.gov

Table 2: Applications of Azido-Modified Oligonucleotides

| Application | Purpose | Key Feature | Reference |

| siRNA Tracking | Visualize cellular uptake and localization | Azide for click chemistry with fluorescent dyes | nih.gov |

| Structural Studies | Determine oligonucleotide conformation | Fluorine as an NMR probe | nih.gov |

| Functional Probing | Investigate interactions with proteins | Azide for cross-linking experiments | nih.gov |

| Improved Stability | Enhance resistance to nuclease degradation | 2'-modification of the ribose sugar | researchgate.net |

Site-Specific Labeling and Functionalization of RNA for Structural and Dynamic Probes

Site-specific labeling of RNA with probes is essential for understanding its complex three-dimensional structure and dynamic functions. nih.govmdpi.com The azido group on this compound analogs provides a powerful tool for achieving this. rsc.orgnih.gov

Using techniques like solid-phase synthesis or enzymatic incorporation, an azido-modified nucleotide can be introduced at a specific position within an RNA molecule. rsc.orgmdpi.com This azide can then be selectively reacted with an alkyne-containing molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). nih.govmdpi.com This allows for the attachment of a wide range of functional probes, including:

Fluorophores: For studying RNA folding, dynamics, and localization using techniques like Förster resonance energy transfer (FRET). nih.govmdpi.com

Affinity tags: For purifying RNA-protein complexes and identifying interacting partners. nih.gov

Cross-linking agents: To map RNA-protein or RNA-RNA interactions. nih.gov

This site-specific labeling approach offers a significant advantage over random labeling methods, as it provides precise structural and functional information about a specific region of the RNA molecule. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling in Understanding Reactivity and Interactions

Computational chemistry and molecular modeling are indispensable tools for elucidating the intrinsic properties of 2-azido-5-fluoropyrimidine, predicting its reactivity, and guiding the design of new derivatives with tailored functions.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical studies, primarily using density functional theory (DFT), are crucial for understanding the reaction mechanisms involving the azido-pyrimidine core. While direct computational studies on this compound are not extensively documented, research on analogous azido-containing heterocyclic systems provides valuable insights. For instance, theoretical investigations into the mechanism of action of 2'-azido-2'-deoxynucleotides as inhibitors of ribonucleotide reductases have explored the formation of radical intermediates and proposed reaction pathways. nih.gov Such studies often calculate the energetics of radical formation and decay, which can be correlated with experimental data. nih.gov

Computational models can be employed to investigate the [3+2] cycloaddition reactions (click chemistry) that are characteristic of the azide (B81097) group in this compound. These models can predict the activation barriers and reaction energies for cycloadditions with various alkynes, providing a theoretical basis for optimizing reaction conditions and predicting the feasibility of new bioorthogonal reactions.

Structure-Activity Relationship Studies and Rational Molecular Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of novel bioactive molecules derived from this compound. nih.gov By systematically modifying the pyrimidine (B1678525) ring and observing the effects on biological activity, researchers can develop predictive models for designing more potent and selective compounds. nih.govnih.govmdpi.commdpi.com The position and nature of substituents on the pyrimidine nucleus have been shown to greatly influence biological activities. nih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be applied to a series of this compound derivatives to identify key structural features responsible for their biological effects. mdpi.com For example, the introduction of different substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. mdpi.com This information is invaluable for the rational design of new therapeutic agents or chemical probes. nih.gov

Novel Synthetic Methodologies and Catalytic Approaches for Enhanced Efficiency

The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for advancing its research applications. While specific methods for this compound are not widely published, general strategies for the synthesis of substituted pyrimidines and organic azides can be adapted.

Recent advances in synthetic organic chemistry have focused on the development of novel catalytic systems to improve reaction efficiency and selectivity. For instance, the use of transition metal catalysis, such as copper or rhodium, has been explored for the synthesis of various heterocyclic compounds. nih.gov The development of heterogeneous catalysts, like superparamagnetic nanoparticles, also presents a green and reusable option for the synthesis of fused pyrimidine systems. lookchem.com

Furthermore, one-pot synthesis and multicomponent reactions are becoming increasingly popular for the efficient construction of complex molecules from simple precursors. mdpi.com Applying these modern synthetic strategies to the this compound scaffold could lead to more streamlined and environmentally friendly production methods.

Expanding the Scope of Bioorthogonal Chemistry with this compound Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. kinxcdn.comnih.govescholarship.orgnih.govresearchgate.net The azide group of this compound makes it an excellent candidate for bioorthogonal applications, particularly in "click chemistry" reactions. interchim.fr

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that does not require a cytotoxic copper catalyst. nih.govmiami.edu Derivatives of this compound can be designed to participate in SPAAC reactions, allowing for the labeling and visualization of biomolecules in living cells. nih.gov For example, 5-azidopyrimidine nucleosides have been successfully used in strain-promoted click chemistry with cyclooctynes for fluorescent imaging in cancer cells. nih.govmiami.edu The resulting triazole products can exhibit fluorescence, enabling direct imaging without the need for additional fluorophores. nih.gov

The table below summarizes the reaction times for the strain-promoted click chemistry of some azidonucleosides with cyclooctynes, illustrating the rapid kinetics of these bioorthogonal reactions.

| Azide Reactant | Cyclooctyne (B158145) Reactant | Reaction Time |

| 2-Azidoadenosine | Fused Cyclopropyl Cyclooctyne | 3 hours |

| 8-Azidoadenosine | Fused Cyclopropyl Cyclooctyne | 3 hours |

| 5-Azidouridine | Fused Cyclopropyl Cyclooctyne | < 5 minutes |

| 5-Azido-2'-deoxyuridine | Fused Cyclopropyl Cyclooctyne | < 5 minutes |

This data is based on the reaction of related azidonucleosides and is intended to be illustrative of the potential of this compound in similar reactions. nih.gov

Future Directions in the Design of Pyrimidine-Based Research Tools and Chemical Probes

The unique combination of the pyrimidine core, a fluorine atom, and an azide group in this compound provides a versatile platform for the design of next-generation research tools and chemical probes. nih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.comnih.gov

Future research will likely focus on incorporating the this compound moiety into larger molecules to create highly specific probes for studying biological processes. For example, it could be attached to targeting ligands to deliver the azido (B1232118) group to specific proteins or cellular compartments. Subsequent click chemistry with a fluorescent or affinity-tagged alkyne would then allow for the visualization or isolation of the target.

The development of pyrimidine-based frameworks for probing protein-protein interactions (PPIs) is an emerging area of research. acs.org The structural diversity that can be generated from the this compound core could lead to the discovery of novel modulators of PPIs, which have traditionally been challenging drug targets. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Azido-5-fluoropyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or azide transfer reactions on halogenated pyrimidine precursors. For example, substituting a chlorine atom in 5-fluoropyrimidine derivatives with sodium azide (NaN₃) under controlled temperatures (40–60°C) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes monitoring reaction time (6–12 hours), stoichiometric ratios (1:1.2 substrate:NaN₃), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity .

Q. How can researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify fluorine and azide group positioning via characteristic chemical shifts (e.g., fluorine-induced deshielding at C5; azide resonance at ~120 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : Confirm molecular weight (C₄H₂FN₅; theoretical m/z 155.05) via ESI-MS or HRMS.

- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light, moisture, and thermal stress. Store at –20°C in amber vials under inert gas (N₂/Ar). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition via HPLC. Avoid proximity to reducing agents to prevent unintended azide reduction .

Advanced Research Questions

Q. How does the reactivity of the azide group in this compound enable its use in bioorthogonal chemistry?

- Methodological Answer : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted bioconjugation. For example, coupling with alkynylated biomolecules (e.g., proteins, nucleic acids) under aqueous conditions (pH 7.4, 25°C) with Cu(I) catalysts. Monitor reaction progress via TLC or fluorescence tagging .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : The fluorine atom at C5 directs electrophiles to the C4 position due to its strong electron-withdrawing effect, stabilizing transition states via resonance. Computational studies (DFT) can model charge distribution and predict reactivity. Experimentally, validate using nitration or halogenation reactions followed by LC-MS analysis .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize protocols:

- Use orthogonal assays (e.g., MTT for cytotoxicity, SPR for target binding).

- Apply statistical tools (ANOVA, PCA) to differentiate experimental noise from true biological effects.

- Cross-reference with structural analogs (e.g., 5-fluoro-2-aminopyrimidines) to identify SAR trends .

Q. What analytical methods are optimal for quantifying trace impurities in this compound batches?

- Methodological Answer : Employ UPLC-MS with a C18 column (1.7 µm particles, 2.1 × 50 mm) and gradient elution (0.1% formic acid in H₂O/acetonitrile). Validate method sensitivity (LOD ≤ 0.1%) using spiked impurity standards. For non-volatile impurities, use ion-pair chromatography with ammonium acetate buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.